molecular formula C14H20N2O3 B5187387 N'-(4-ethoxyphenyl)-N,N-diethylethanediamide

N'-(4-ethoxyphenyl)-N,N-diethylethanediamide

Cat. No. B5187387
M. Wt: 264.32 g/mol
InChI Key: JRXLBBXVSPGJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-ethoxyphenyl)-N,N-diethylethanediamide, commonly known as Etonitazene, is a synthetic opioid drug that was first synthesized in the 1950s. It belongs to the benzimidazole family of opioids and has been used extensively in scientific research due to its potent analgesic properties. Etonitazene has been found to be up to 1000 times more potent than morphine, making it an important tool for researchers studying pain and opioid receptors.

Mechanism of Action

Etonitazene works by binding to opioid receptors in the brain and spinal cord, which are responsible for the transmission of pain signals. It activates these receptors, leading to a decrease in the transmission of pain signals and an increase in pain threshold. Etonitazene also activates reward pathways in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects
Etonitazene has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and other neurotransmitters in the brain, leading to feelings of euphoria and pleasure. It also decreases levels of stress hormones in the body, leading to a decrease in anxiety and stress.

Advantages and Limitations for Lab Experiments

Etonitazene is a potent and effective tool for studying opioid receptors and pain pathways. Its high potency allows researchers to use smaller amounts of the drug, reducing the risk of side effects and making it more cost-effective. However, its potency also makes it potentially dangerous, and researchers must take precautions to ensure their safety when working with the drug.

Future Directions

There are a number of future directions for research on Etonitazene. One area of interest is the development of new opioid drugs that are more effective and have fewer side effects than current opioid medications. Researchers are also interested in studying the effects of Etonitazene on the immune system and the development of tolerance and dependence. Finally, there is interest in developing new methods for synthesizing Etonitazene that are more efficient and cost-effective.

Synthesis Methods

Etonitazene is synthesized through a multi-step process that involves the reaction of 4-ethoxybenzoyl chloride with diethylenetriamine to form the intermediate 4-ethoxy-N,N-diethylethanediamide. This intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield Etonitazene.

Scientific Research Applications

Etonitazene has been used extensively in scientific research as a tool to study opioid receptors and pain pathways. It has been found to be a potent analgesic in animal models, and its effects on the central nervous system have been studied extensively. Etonitazene has also been used to study the effects of opioids on the immune system and the development of tolerance and dependence.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N',N'-diethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-16(5-2)14(18)13(17)15-11-7-9-12(10-8-11)19-6-3/h7-10H,4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXLBBXVSPGJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxyphenyl)-N,N-diethylethanediamide

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